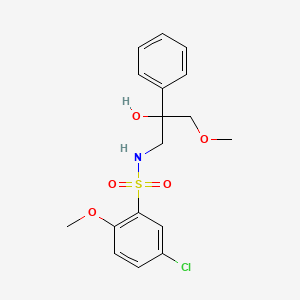

5-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2-methoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

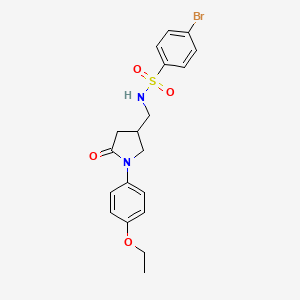

Sulfonamides are a class of organic compounds widely recognized for their pharmaceutical applications, particularly as antibacterial agents. However, their utility spans beyond this into areas such as anticancer, antifungal, and enzyme inhibition activities. The compound "5-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2-methoxybenzenesulfonamide" belongs to this broad class and shares structural similarities with other sulfonamides studied for their diverse biological activities (Owa et al., 2002).

Synthesis Analysis

Sulfonamides can be synthesized through various methods, including the reaction of sulfonyl chlorides with amines. A related approach involves the preparation of secondary amines from primary amines via nitrobenzenesulfonamides, showcasing the versatility and reactivity of sulfonamide precursors in creating complex molecules (Kurosawa et al., 2003).

Molecular Structure Analysis

The molecular structure of sulfonamides, including derivatives like "this compound," can be elucidated using techniques such as X-ray crystallography. Studies on similar compounds provide insights into their planarity, crystal packing, and intermolecular interactions, which are crucial for understanding their biological activities (Al-Hourani et al., 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis Methodologies

One of the primary applications involves the development of synthesis methods for related compounds. For instance, research by Kurosawa et al. (2003) demonstrates the preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides, highlighting a synthesis route that may be relevant for derivatives of the compound (Kurosawa, Kan, & Fukuyama, 2003). Furthermore, Pu et al. (2016) describe N-chloro-N-methoxybenzenesulfonamide as a chlorinating reagent, potentially applicable for the chlorination of related structures, offering insights into chemical modifications and reactivity (Pu, Li, Lu, & Yang, 2016).

Biological and Antitumor Activity

Sulfonamide compounds have been extensively studied for their antitumor properties. Owa et al. (2002) conducted an array-based structure and gene expression relationship study on antitumor sulfonamides, providing a foundation for understanding the potential therapeutic applications of similar compounds in oncology (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002). Such studies are critical for identifying drug-sensitive cellular pathways and essential pharmacophore structures.

Eigenschaften

IUPAC Name |

5-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO5S/c1-23-12-17(20,13-6-4-3-5-7-13)11-19-25(21,22)16-10-14(18)8-9-15(16)24-2/h3-10,19-20H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMCLACWVQDGUJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC)(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/no-structure.png)

![(4-Methylphenyl)(1-phenyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine](/img/structure/B2489788.png)

![2-Chloro-1-[4-(3-chlorophenyl)-2-methylpiperazin-1-yl]propan-1-one](/img/structure/B2489795.png)

![1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B2489804.png)

![N-[cyano(2,4-difluorophenyl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2489805.png)

![1-(3-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2489808.png)